molecular formula C10H15NO4S2 B11719498 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate

2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate

Cat. No.: B11719498
M. Wt: 277.4 g/mol
InChI Key: OIXXJNZDRMIEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound is defined by three key components:

  • A 2,5-dioxopyrrolidin-1-yl (NHS) group , which serves as an activated ester for acylating primary amines.
  • A pentanoate backbone substituted at the 4-position with a methyl group and a pyridin-2-yldisulfanyl (-S-S-C5H4N) moiety.
  • A disulfide bridge that confers redox sensitivity and potential for dynamic bond rearrangement.

The molecular formula C15H18N2O4S2 (FW: 354.4 g/mol) reflects its hybrid organic-inorganic character. The NHS ester group enhances reactivity toward nucleophiles, while the disulfide bond introduces conformational flexibility and susceptibility to reducing environments.

Property Value
Molecular Formula C15H18N2O4S2
Molecular Weight 354.4 g/mol
CAS RN 890409-85-5
Key Functional Groups NHS ester, disulfide

The pyridine ring in the disulfanyl group contributes to π-π stacking interactions, which may influence crystallization behavior.

Crystallographic and Spectroscopic Elucidation

While crystallographic data for this specific compound remains unpublished, analogous disulfide-containing structures provide methodological insights. For example, nickel(II) complexes with disulfide ligands exhibit square-planar coordination geometries, as demonstrated by single-crystal X-ray diffraction studies. In such systems, the N2O2 coordination environment stabilizes the disulfide conformation through chelation.

Spectroscopic characterization typically involves:

  • FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretch of NHS ester) and 500–600 cm⁻¹ (S-S stretch).
  • NMR : Expected resonances include δ 2.5–3.0 ppm (CH2 adjacent to disulfide) and δ 7.0–8.5 ppm (pyridinyl protons).

Recent advances in serial femtosecond X-ray crystallography (SFX) offer promise for resolving radiation-sensitive disulfide systems. This technique captures diffraction patterns before beam-induced damage occurs, enabling structure determination of microcrystalline materials.

Conformational Dynamics of the Disulfide Bond System

The disulfide bond in this compound exhibits two primary conformational states:

  • Gauche conformation (dihedral angle ~90°): Maximizes sulfur lone pair orbital overlap, enhancing stability.
  • Antiperiplanar conformation (dihedral angle ~180°): Reduces steric strain between substituents.

Hybrid DFT calculations on similar disulfides predict a rotational energy barrier of 5–10 kcal/mol, allowing interconversion at room temperature. The methyl and pyridinyl substituents introduce steric hindrance, favoring the gauche conformation by 2.3 kcal/mol compared to unsubstituted analogs.

Environmental factors profoundly influence disulfide dynamics:

  • Oxidizing conditions : Stabilize the S-S bond.
  • Reducing agents (e.g., DTT) : Cleave the bond, generating free thiols.

This redox sensitivity makes the compound valuable for designing stimuli-responsive materials, though applications remain restricted to research settings per safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(methyldisulfanyl)pentanoate

InChI

InChI=1S/C10H15NO4S2/c1-7(17-16-2)3-6-10(14)15-11-8(12)4-5-9(11)13/h7H,3-6H2,1-2H3

InChI Key

OIXXJNZDRMIEAO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)SSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate typically involves the reaction of 4-(methyldisulfanyl)pentanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure high purity and yield. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing the side effects associated with traditional chemotherapy. The compound’s role as a linker is critical in ensuring the stability and efficacy of ADCs.

In addition to its use in ADCs, the compound is also employed in the synthesis of various bioactive molecules and as a reagent in organic synthesis. Its unique chemical properties make it a valuable tool in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate involves its role as a linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon binding to the target cells, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The disulfide bond in the compound is cleaved in the reductive environment of the cancer cell, triggering the release of the drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate with analogous disulfide-based linkers, focusing on structural features, reactivity, and applications.

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 796073-59-1 C₁₀H₁₅NO₄S₂ 277.36 Pyrrolidinone, methyldisulfanyl ADC linkers, redox-responsive drug delivery
2,5-Dioxopyrrolidin-1-yl 4-(pyridine-2-yldisulfanyl)pentanoate (SS[methyl]) 71875-81-5 C₁₅H₁₈N₂O₄S₂ 354.44 Pyrrolidinone, pyridyldisulfide Bioconjugation (thiol-reactive crosslinking), ADCs
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate (SS[gem-dimethyl]) 890409-85-5 C₁₅H₁₈N₂O₆S₂ 386.44 Pyrrolidinone, nitro-pyridyldisulfide Enhanced stability in circulation; targeted drug release
Mal-C2-NHS ester 103750-03-4 C₁₃H₁₄N₂O₆ 294.26 Maleimide, NHS ester Non-cleavable ADCs (stable in reducing environments)
2,5-Dioxopyrrolidin-1-yl (R)-5-(1,2-dithiolan-3-yl)pentanoate N/A C₁₂H₁₆N₂O₄S₂ 316.39 Pyrrolidinone, dithiolane (lipoic acid derivative) Reversible conjugation in drug-PEG systems

Reactivity and Stability

  • Disulfide Bond Stability: The methyldisulfanyl group in the target compound offers moderate stability compared to pyridyldisulfides. It undergoes cleavage under reducing conditions (e.g., intracellular glutathione) but is less reactive than pyridyldisulfides, which release pyridine-2-thione upon reduction, enabling real-time monitoring of conjugation . SS[gem-dimethyl] (with a nitro-pyridyldisulfide) exhibits higher stability in plasma due to steric hindrance and electron-withdrawing effects of the nitro group, delaying drug release until reaching reducing environments . Mal-C2-NHS ester lacks a disulfide bond, relying on non-cleavable maleimide-thiol adducts, making it suitable for ADCs requiring prolonged systemic stability .
  • Activation Chemistry: All compounds feature an NHS ester for amine-reactive conjugation. The pyrrolidinone ring enhances solubility and reaction efficiency compared to simpler NHS esters .

Table 2: Performance Metrics in ADC Linker Systems

Parameter Target Compound SS[methyl] SS[gem-dimethyl] Mal-C2-NHS
Cleavability (Reduction) High Very High Moderate None
Plasma Stability Moderate Low High Very High
Conjugation Efficiency 85–90% 90–95% 80–85% 70–75%
Typical Payload Doxorubicin DM1 MMAE DM4

Structural-Activity Relationship (SAR) Insights

  • Disulfide Substituents :
    • Pyridyldisulfanes (e.g., SS[methyl]) improve reaction kinetics due to the leaving-group ability of pyridine-2-thione. Methyl groups (target compound) reduce steric hindrance, favoring conjugation with bulky biomolecules .
  • Pyrrolidinone vs. Succinimide: Pyrrolidinone-based linkers (target compound) exhibit higher hydrolytic stability than succinimide esters, reducing premature payload release .

Biological Activity

  • Molecular Formula : C11H17NO4S2
  • Molecular Weight : 291.39 g/mol
  • Structure : The compound contains a pyrrolidine ring, dioxo group, and a methyldisulfanyl group attached to a pentanoate moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate has been investigated in various contexts:

  • Anticonvulsant Activity : Research on hybrid compounds derived from pyrrolidine-2,5-dione derivatives indicates significant anticonvulsant properties. For instance, a related compound demonstrated effective protection in mouse models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) with notable efficacy in pain models as well .
  • Antioxidant Properties : The presence of disulfide linkages in the methyldisulfanyl group may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Similar compounds have shown protective effects against oxidative damage.
  • Potential Anticancer Activity : Derivatives of pyrrolidine have been highlighted for their roles in anticancer therapies. The structural features of this compound suggest it could interact with biological macromolecules such as proteins or nucleic acids, influencing pathways relevant to cancer progression.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound may lead to distinctive biological activities compared to its analogs:

Compound NameStructure FeaturesUnique Aspects
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)butanoateContains a pyridine ringPotential for different biological interactions due to aromaticity
(S)-2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoateStereospecific variantMay exhibit different pharmacokinetics and dynamics
2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)butanoateSimilar dioxopyrrolidine structureVariation in carbon chain length affecting solubility and activity

Anticonvulsant Activity Study

A study focused on hybrid pyrrolidine derivatives demonstrated that a specific compound exhibited potent anticonvulsant effects with an ED50 value of approximately 23.7 mg/kg in the MES test. This suggests that similar compounds could be explored for their potential therapeutic applications in epilepsy and neuropathic pain management .

Antioxidant Mechanisms

Research on compounds containing disulfide functionalities indicates that they may exert protective effects against oxidative stress through redox reactions. This mechanism is critical for understanding the potential health benefits of this compound.

Q & A

Basic: What are the recommended methods for synthesizing and structurally characterizing 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate?

Answer:
The synthesis typically involves activating a carboxyl group (e.g., in 4-(methyldisulfanyl)pentanoic acid) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) under anhydrous conditions . Purification is achieved via column chromatography or recrystallization. Structural characterization requires:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the pyrrolidin-1-yl ester and methyldisulfanyl groups.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (MW: 277.36 g/mol) .
  • FT-IR to identify carbonyl (C=O, ~1740 cm⁻¹) and disulfide (S–S, ~500 cm⁻¹) stretches.

Basic: How does the reactivity of the NHS ester and disulfide groups influence experimental design in conjugation chemistry?

Answer:
The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) under mild aqueous conditions (pH 7–9), forming stable amide bonds. The disulfide group enables redox-responsive cleavage (e.g., in intracellular glutathione-rich environments). Experimental design must balance:

  • Reaction time and temperature (e.g., 2–4 hours at 4°C to minimize premature disulfide reduction).
  • Molar ratios (e.g., 1:3 compound-to-amine ratio to ensure efficient conjugation without aggregation) .

Advanced: What methodological considerations are critical for using this compound in antibody-drug conjugate (ADC) or siRNA-PEG bioconjugation?

Answer:
Key considerations include:

  • Linker stability : Optimize disulfide bond strength by adjusting substituents (e.g., methyl vs. gem-dimethyl groups) to balance extracellular stability and intracellular release .
  • Conjugation efficiency : Use HPLC-SEC or MALDI-TOF to monitor reaction completion and avoid over-labeling, which affects target binding .
  • In vitro validation : Employ reducing agents (e.g., DTT) to confirm disulfide cleavage kinetics .

Advanced: How do structural modifications (e.g., disulfide substituents) impact the compound’s stability and bioactivity?

Answer:

  • Methyl vs. aryl disulfides : Methyl groups enhance stability in plasma, while pyridyl disulfides (e.g., 5-nitropyridin-2-yl) improve cleavage specificity in reductive environments .
  • Steric effects : Bulky substituents near the disulfide reduce nonspecific thiol exchange. Quantitative analysis via LC-MS/MS can track metabolite formation .
  • Bioactivity : Structure-activity relationship (SAR) studies in siRNA delivery show that gem-dimethyl disulfides increase endosomal escape efficiency by 40% compared to unmodified analogs .

Advanced: What strategies mitigate disulfide bond instability during in vivo studies?

Answer:

  • Formulation : Use lyophilized powders stored under argon at -20°C to prevent oxidation/hydrolysis .
  • Plasma stability assays : Monitor degradation via HPLC with glutathione challenge (0.1–10 mM GSH, pH 7.4) .
  • PEGylation : Shielding the disulfide with PEG chains (e.g., MW 2–5 kDa) reduces enzymatic degradation .

Advanced: How is this compound applied in nanoparticle-based drug delivery systems?

Answer:
It serves as a crosslinker in gold nanoparticle (AuNP) conjugates:

  • Synthesis : React the NHS ester with amine-functionalized AuNPs, followed by disulfide-mediated drug loading (e.g., doxorubicin).
  • Controlled release : Trigger drug release using reducing agents (e.g., 10 mM DTT) or laser-induced heat (for photothermal systems) .
  • Characterization : Use DLS for size distribution and UV-Vis to confirm drug loading efficiency .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:
Challenges include:

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .
  • Disulfide degradation : Add EDTA to chelate metal ions and N-ethylmaleimide to quench free thiols during sample preparation .
  • Quantification : Employ LC-MS/MS with a stable isotope-labeled internal standard (e.g., deuterated analog) for high sensitivity (LOQ: 1 ng/mL) .

Advanced: How can computational modeling predict the compound’s interaction with target proteins or nucleic acids?

Answer:

  • Docking studies : Use AutoDock Vina to model binding affinity to albumin or cell-surface receptors (e.g., CD44) .
  • Molecular dynamics (MD) : Simulate disulfide cleavage kinetics under varying glutathione concentrations (GROMACS/AMBER) .
  • QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Advanced: How to resolve contradictory data on conjugation efficiency across different pH conditions?

Answer:

  • Systematic titration : Test conjugation efficiency at pH 6.5–9.0 using fluorescence labeling (e.g., FITC-tagged amine substrates).
  • Kinetic analysis : Apply Michaelis-Menten models to identify pH-dependent rate constants .
  • Buffer optimization : Use HEPES (pH 7.5) for balanced NHS ester reactivity and disulfide stability .

Advanced: What in vitro models best evaluate the compound’s cytotoxicity and therapeutic efficacy?

Answer:

  • 3D tumor spheroids : Assess penetration and redox-activated drug release using confocal microscopy .
  • Primary hepatocytes : Screen off-target toxicity via ATP assays (e.g., CellTiter-Glo) .
  • Co-culture systems : Model immune cell interactions (e.g., macrophages) to study bystander effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.